N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a cyclopropanecarboxamide moiety. The presence of the trifluoromethyl group often imparts unique pharmacological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of a base like N,N-diisopropylethylamine (DIPEA) in isopropanol.
Coupling with Piperidine: The resulting intermediate is then coupled with a piperidine derivative under suitable conditions to form the desired piperidine-pyrimidine structure.
Cyclopropanecarboxamide Formation:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound’s unique structure and pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mechanism of Action
The exact mechanism of action of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide is still under investigation. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to modulation of biological pathways involved in disease processes .
Comparison with Similar Compounds
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanecarboxamide: shares structural similarities with other trifluoromethyl-containing compounds, such as:
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct pharmacological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the piperidine and cyclopropanecarboxamide moieties contribute to its overall biological activity .
Properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O/c15-14(16,17)11-7-12(19-8-18-11)21-5-3-10(4-6-21)20-13(22)9-1-2-9/h7-10H,1-6H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMYSRUUUJZXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.